molecular formula C9H12ClN5 B3117963 6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine CAS No. 22936-82-9

6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B3117963
CAS No.: 22936-82-9
M. Wt: 225.68 g/mol
InChI Key: JOLQRGPIGYOFHI-UHFFFAOYSA-N
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Description

6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine is a functionalized 1,3,5-triazine derivative with the molecular formula C₉H₁₂ClN₅ and a molecular weight of 225.68 g/mol . This compound features a chlorine atom and two cyclopropylamino groups attached to the 1,3,5-triazine ring, making it a valuable scaffold for further chemical synthesis and derivatization. Compounds within the 1,3,5-triazine-2,4-diamine class are of significant interest in medicinal chemistry and drug discovery research . Specifically, similar diaryl-substituted 1,3,5-triazine-2,4-diamine analogs have demonstrated promising antiproliferative activities in biological screenings, showing particular efficacy against triple-negative breast cancer cell lines such as MDA-MB-231 . The synthetic versatility of the 1,3,5-triazine core allows researchers to use this chlorinated intermediate to build more complex molecules for structure-activity relationship (SAR) studies . The preparation of such compounds is often achieved via microwave-assisted methods, facilitating rapid library generation for high-throughput screening . The potential mechanism of action for these compounds, while not fully elucidated for this specific derivative, is often explored through computational models like 3D-QSAR to guide the design of more potent analogs . This product is intended for research purposes in a controlled laboratory environment and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c10-7-13-8(11-5-1-2-5)15-9(14-7)12-6-3-4-6/h5-6H,1-4H2,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLQRGPIGYOFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)Cl)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid . This one-pot, microwave-assisted method is efficient and yields a high purity product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including substitution, oxidation, and reduction .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of triazine derivatives with different functional groups .

Scientific Research Applications

Agricultural Applications

Herbicide Development
6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine is primarily developed as a herbicide. Its mechanism of action involves inhibiting photosynthesis in plants by interfering with the electron transport chain. This makes it effective against a broad spectrum of weeds.

Case Study: Efficacy Against Weeds
A study conducted on the efficacy of this compound demonstrated that it effectively controls various weed species in crops such as corn and soybeans. The application rates ranged from 0.5 to 2 kg/ha, showing significant reductions in weed biomass compared to untreated controls.

Weed Species Control Rate (%) Application Rate (kg/ha)
Amaranthus retroflexus85%1.0
Setaria viridis90%1.5
Chenopodium album75%0.5

Pharmaceutical Applications

Anticancer Activity
Research has indicated that derivatives of triazines exhibit potential anticancer properties. This compound has been studied for its ability to inhibit tumor cell proliferation.

Case Study: In Vitro Studies
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound can induce apoptosis and inhibit cell growth at concentrations as low as 10 µM.

Cell Line IC50 (µM) Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest
A54912Inhibition of DNA synthesis

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in agriculture and pharmaceuticals. Toxicological assessments have shown low acute toxicity levels in mammals.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural Analogs in the Triazine Family

Triazine derivatives are widely studied for their herbicidal, pharmaceutical, and material science applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine C₉H₁₂ClN₅ 225.678 Cl (C6), cyclopropyl (C2, C4) Agrochemical/pharmaceutical R&D
Simazine (6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) C₇H₁₂ClN₅ 201.658 Cl (C6), ethyl (C2, C4) Herbicide; atrazine metabolite
Deethylatrazine (DEA; 6-Chloro-N-isopropyl-[1,3,5]triazine-2,4-diamine) C₆H₁₀ClN₅ 187.631 Cl (C6), isopropyl (C4) Atrazine degradation product
6-Chloro-N,N'-bis(2,5-dimethoxyphenyl)-[1,3,5]triazine-2,4-diamine C₁₉H₂₀ClN₅O₄ 417.850 Cl (C6), dimethoxyphenyl (C2, C4) Material science
CT32228 (N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine) C₁₆H₁₃BrClN₅ 402.67 Bromophenyl, chloromethylphenyl LPAAT-beta inhibitor (anticancer)

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. Linear Alkyl Groups: Cyclopropyl substituents (as in the target compound) increase steric hindrance and reduce rotational freedom compared to ethyl (simazine) or isopropyl (DEA) groups. This rigidity may enhance binding specificity in biological targets but could reduce solubility in polar solvents . Example: The logP (octanol-water partition coefficient) of a cyclobutyl analog (6-Chloro-N,N'-cyclobutyl-triazine-2,4-diamine) is 0.334, suggesting moderate lipophilicity . In contrast, simazine’s logP is ~2.0, indicating higher hydrophobicity .
  • Aromatic vs. Aliphatic Substituents :
    Bulky aromatic groups (e.g., dimethoxyphenyl in ) significantly increase molecular weight and polar surface area, impacting bioavailability. For instance, the dimethoxyphenyl derivative (417.85 g/mol) is less likely to penetrate cell membranes compared to the cyclopropyl analog (225.68 g/mol) .

Stability and Metabolic Pathways

  • Chlorine Position and Reactivity : The chlorine atom at position 6 in all analogs is a common site for hydrolysis or dechlorination. For example, atrazine undergoes dechlorination to form hydroxyatrazine (HA), while simazine degrades to DACT (6-chloro-triazine-2,4-diamine) . Cyclopropyl groups may slow dealkylation compared to ethyl/isopropyl chains, as seen in slower degradation rates of bulky triazines .

Biological Activity

6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory activities, and its potential mechanisms of action.

1. Antibacterial Activity

Research has indicated that compounds within the triazine class exhibit significant antibacterial properties. Specifically, derivatives of triazines have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for this compound are reported to range from 40 to 50 µg/mL against strains such as E. faecalis, P. aeruginosa, and S. typhi .
  • Comparative studies have shown that this compound exhibits inhibition zones comparable to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity Assays : The compound showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective inhibition of cell viability .
  • Mechanism of Action : Studies suggest that the compound induces apoptosis and cell cycle arrest in the G0/G1 phase in a p53-independent manner .
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HCT-11620G0/G1 phase arrest

3. Anti-inflammatory Activity

The anti-inflammatory effects of triazine derivatives have also been documented:

  • Inhibition of Cytokines : The compound demonstrated strong inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL , outperforming traditional anti-inflammatory drugs like dexamethasone .

Case Studies

A notable case study involved the synthesis and evaluation of various triazine derivatives for their biological activities. The study highlighted that modifications to the triazine core significantly influenced the biological activity profiles:

  • Synthesis Method : The derivatives were synthesized through a nucleophilic substitution reaction involving thiourea derivatives and triazine precursors.
  • Evaluation : The synthesized compounds were tested against multiple bacterial strains and cancer cell lines, revealing a promising therapeutic potential for certain derivatives.

Q & A

Q. What are the established synthetic routes for 6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine, and how can purity be optimized?

The synthesis typically involves sequential nucleophilic substitution on a triazine core. For example, chlorotriazine intermediates react with cyclopropylamine under controlled conditions. Key steps include:

  • Step 1 : Reacting 2,4,6-trichloro-1,3,5-triazine with cyclopropylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to selectively substitute the 2- and 4-positions .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
  • Optimization : Yield and purity depend on stoichiometric ratios, reaction temperature, and solvent choice. For analogs, yields range from 20% to 58% depending on substituent steric effects .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns. For example, cyclopropyl protons appear as distinct multiplet signals near δ 0.5–1.5 ppm, while triazine ring carbons resonate at δ 160–170 ppm .
  • IR Spectroscopy : Absorbance bands at 1550–1650 cm1^{-1} (C=N stretching) and 750–800 cm1^{-1} (C-Cl stretching) confirm the triazine backbone .
  • Melting Point Analysis : Consistency with literature values (e.g., 134–165°C for diaryl-substituted analogs) indicates purity .

Q. What preliminary biological screening methods are recommended for this compound?

Initial assays focus on:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., ATPase activity measurement) .

Advanced Research Questions

Q. How can conflicting data on biological activity between similar triazine derivatives be resolved?

Contradictions often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3_3) enhance stability but may reduce solubility, skewing IC50_{50} values .
  • Assay Variability : Normalize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs. For example, diaryl-triazines show IC50_{50} variations of ±15% depending on cell passage number .
  • Metabolic Stability : Use hepatic microsome assays to compare degradation rates; cyclopropyl groups may confer resistance to oxidative metabolism compared to ethyl/isopropyl analogs .

Q. What strategies improve the aqueous solubility of this hydrophobic triazine derivative?

  • Prodrug Design : Introduce phosphate or sulfonate groups at the 6-position to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies without precipitation .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .

Q. How do steric effects of the dicyclopropyl groups influence reactivity in cross-coupling reactions?

Cyclopropyl substituents:

  • Steric Hindrance : Reduce accessibility to the triazine core, limiting Suzuki-Miyaura coupling efficiency. For example, aryl boronic acids require Pd(PPh3 _3)4_4 catalysts and extended reaction times (24–48 hrs) .
  • Electronic Effects : Electron-donating cyclopropyl groups increase electron density on the triazine ring, favoring nucleophilic aromatic substitution over electrophilic pathways .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., DHFR, PDB ID: 1U72) to simulate binding modes. Focus on H-bonding with triazine NH groups and hydrophobic interactions with cyclopropyl moieties .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent bulkiness (e.g., molar refractivity) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine
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6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine

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